molecular formula C12H13N3OS B8432869 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide

1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide

Cat. No. B8432869
M. Wt: 247.32 g/mol
InChI Key: NDXWFPPWKGXNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole-4-carbothioamide

InChI

InChI=1S/C12H13N3OS/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-14-15)12(13)17/h2-6,8H,7H2,1H3,(H2,13,17)

InChI Key

NDXWFPPWKGXNID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 4: A solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide (109 mmol, 25.1 g) and Lawesson's reagent (109 mmol, 43.9 g) in CHCl3/toluene (1:1, 136 mL) was stirred at 85° C. for 12 hours. The reaction mixture was evaporated and the residue was recrystallized in EtOAc/pentane to yield 13.8 g of 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide. The mother liquors were evaporated and the crude residue was purified by flash chromatography over silica gel using DCM/EtOAc (100:0 to 70:30) to yield 1-(4-methoxybenzyl)-1H-pyrazole-4-carbothioamide (94.6 mmol, 23.4 g, 87%) as a beige solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
CHCl3 toluene
Quantity
136 mL
Type
solvent
Reaction Step One

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